molecular formula C8H12N2 B8502681 2-(Cyclohex-1-enyl)-2-aminoethanenitrile

2-(Cyclohex-1-enyl)-2-aminoethanenitrile

Cat. No.: B8502681
M. Wt: 136.19 g/mol
InChI Key: XQVHBWIIUKNIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohex-1-enyl)-2-aminoethanenitrile is a nitrile-containing alicyclic compound characterized by a cyclohexene ring substituted at the 1-position and a central carbon bearing both an amino group (-NH₂) and a nitrile group (-CN). This compound is likely synthesized via cyanation reactions or substitution pathways involving cyclohexene derivatives.

Nitriles like this are pivotal intermediates in organic synthesis, often serving as precursors to amines, carboxylic acids, or heterocycles.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-amino-2-(cyclohexen-1-yl)acetonitrile

InChI

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h4,8H,1-3,5,10H2

InChI Key

XQVHBWIIUKNIGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
2-(Cyclohex-1-enyl)-2-aminoethanenitrile Not provided C₈H₁₁N₂ (est.) ~135 (est.) Nitrile, amino, cyclohexene ring
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- 197247-91-9 C₇H₁₃NO₃ 159.18 Carboxylic acid, amino, hydroxy
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C₈H₈N₂O₃ 180.16 Ketone, nitro, amino (aromatic ring)
Venlafaxine impurity F (Hydrochloride salt) 93413-79-7 C₁₇H₂₆ClNO 307.85 Cyclohexene, methoxyphenyl, dimethylamine

Key Observations :

  • Functional Groups : The target compound’s nitrile group distinguishes it from carboxylic acid derivatives () and aromatic nitro compounds (). Nitriles exhibit distinct reactivity, such as hydrolysis to amides or acids, whereas carboxylic acids participate in acid-base reactions or esterifications.
  • Ring Systems : The cyclohexene ring in the target compound introduces conformational flexibility and moderate ring strain compared to aromatic systems (e.g., ’s nitroaryl derivative), which may influence solubility and metabolic stability.

Table 2: Hazard Classification and Precautions

Compound Name Health Hazards Precautionary Measures
2-(Cyclohex-1-enyl)-2-aminoethanenitrile Data limited (inferred caution) Avoid inhalation/skin contact (analogous to nitriles)
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- Requires medical consultation Immediate medical attention if exposed
1-(2-Amino-6-nitrophenyl)ethanone Uninvestigated toxicological risks Avoid dust/fume inhalation (P261, P262)

Key Observations :

  • In contrast, carboxylic acid derivatives () necessitate urgent medical care, while aromatic nitro compounds () require precautions against inhalation .

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